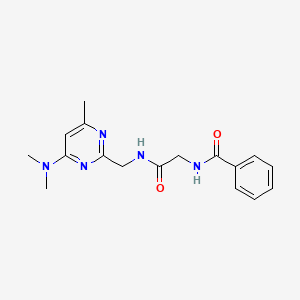

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is an organic compound primarily used in chemical synthesis and pharmaceutical research. The molecule contains a benzamide moiety linked to a pyrimidine ring, along with dimethylamino and methyl groups enhancing its reactivity and solubility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide can be achieved through multi-step organic reactions. The primary route involves the initial formation of a benzamide derivative, followed by the introduction of the pyrimidine ring through nucleophilic substitution. Common reagents include benzoyl chloride for the formation of the benzamide and 4-(dimethylamino)-6-methylpyrimidine for the subsequent nucleophilic attack.

Industrial Production Methods: Industrial production typically employs batch or continuous flow reactors to ensure high yields and purity. The process includes the careful control of temperature and pH, using catalysts such as palladium on carbon for hydrogenation steps, and solvent systems like dimethyl sulfoxide or tetrahydrofuran to optimize reaction rates and solubility.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide can undergo oxidative reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: : This compound can be reduced using hydrogen gas in the presence of catalysts such as palladium or platinum, forming amine derivatives.

Substitution: : Nucleophilic substitution reactions occur readily at the dimethylamino group and the benzamide moiety, often utilizing reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.

Nucleophiles: : Sodium hydroxide, alkyl halides.

Major Products

Oxidation Products: : Carboxylic acids, amides.

Reduction Products: : Amines, reduced benzamide derivatives.

Substitution Products: : Various substituted benzamides and pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity with various functional groups makes it valuable for developing new compounds.

Biology: In biological research, this compound is used to study enzyme interactions and binding affinities due to its unique structural features. It serves as a model compound for investigating the behavior of similar bioactive molecules.

Medicine: Medically, it has potential applications in drug development, particularly for targeting specific enzymes or receptors. Its structural complexity allows for the design of analogs with improved pharmacological properties.

Industry: Industrially, this compound finds use in the development of specialty chemicals and materials. Its versatile chemical properties make it a valuable building block in the production of polymers, coatings, and advanced materials.

Mécanisme D'action

The mechanism of action of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The pyrimidine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety interacts with hydrophobic pockets, stabilizing the compound within the binding site.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(((4-(methylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide: : Lacks the dimethylamino group, resulting in different binding affinities and reactivity.

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)toluamide: : Features a toluamide group instead of a benzamide, affecting its solubility and reactivity.

N-(2-(((4-(dimethylamino)-6-chloropyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide: : Contains a chlorine atom on the pyrimidine ring, altering its electronic properties and reactivity.

Uniqueness: N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide stands out due to its specific structural combination of a dimethylamino group, a methylpyrimidine ring, and a benzamide moiety. This unique arrangement enhances its binding affinity, reactivity, and versatility in scientific research and industrial applications.

Activité Biologique

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group, a pyrimidine ring, and a benzamide moiety. Its molecular formula is C17H22N4O with a molecular weight of approximately 306.39 g/mol. The presence of these functional groups contributes to its diverse reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer cell proliferation.

- Protein-Ligand Interactions : It interacts with specific protein targets, which can modulate signaling pathways associated with disease progression.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Studies

A summary of key findings from recent studies is presented in the following table:

Case Studies

- Anticancer Research : In a study published in Molecular Cancer Therapeutics, this compound was found to significantly inhibit tumor growth in xenograft models by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Enzyme Inhibition : A detailed enzymatic assay revealed that the compound binds effectively to CDK6, displaying selectivity over other kinases. This selectivity is attributed to the unique structural interactions facilitated by the dimethylamino and pyrimidine groups .

- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.

- Formulation Development : To enhance bioavailability and target delivery systems.

Propriétés

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methylamino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-9-15(22(2)3)21-14(20-12)10-18-16(23)11-19-17(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYPNNYKMZFOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.